

Hexamethyldisilane: A Technical Guide to its Discovery, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃), a cornerstone of organosilicon chemistry, is a versatile reagent with significant applications in organic synthesis and materials science. This technical guide provides an in-depth exploration of its discovery, historical development, key synthetic methodologies, and diverse reactivity. Detailed experimental protocols for its preparation and comprehensive quantitative data are presented to serve as a valuable resource for laboratory professionals.

Discovery and History

The journey of **hexamethyldisilane** is intrinsically linked to the broader history of organosilicon chemistry. While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, the specific isolation and characterization of **hexamethyldisilane** came later.

A pivotal moment in its history was the work of Warren I. Patnode and Donald F. Wilcock at General Electric. In their seminal 1946 paper in the Journal of the American Chemical Society, titled "The Methylsilicones," they described the synthesis of various methyl-substituted silicon compounds. While the primary focus of their work was on silicone polymers, their research laid the groundwork for the synthesis and understanding of smaller organosilane molecules,



including **hexamethyldisilane**. They are widely credited with its first definitive synthesis and characterization.

Early synthetic efforts, including those by Patnode and Wilcock, often involved Wurtz-type coupling reactions, a testament to the ingenuity of early organometallic chemists. Subsequent research has led to the development of more refined and higher-yielding synthetic protocols, solidifying the importance of **hexamethyldisilane** as a fundamental building block in silicon chemistry.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development. The key data for **hexamethyldisilane** are summarized in the tables below.

Table 1: Physical Properties of Hexamethyldisilane

Property	Value
Molecular Formula	C ₆ H ₁₈ Si ₂
Molecular Weight	146.38 g/mol
Appearance	Colorless liquid[1]
Boiling Point	112-114 °C
Melting Point	9-12 °C
Density	0.715 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.422
Flash Point	-6 °C

Table 2: Spectroscopic Data of Hexamethyldisilane



Spectroscopic Technique	Key Data
¹ H NMR (CDCl ₃)	δ 0.04 ppm (s, 18H)[2]
¹³ C NMR (CDCl ₃)	δ -1.9 ppm
Infrared (IR)	Key absorptions at 2950, 2895, 1247, 835, 688 cm ⁻¹
Mass Spectrometry (MS)	Molecular Ion (M ⁺) at m/z = 146. Key fragments at m/z = 131, 73.[3]

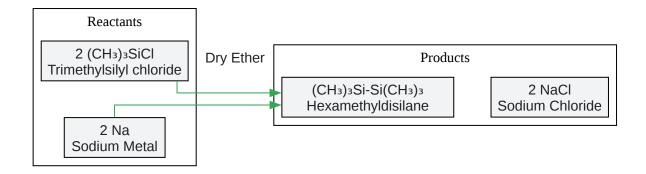
Synthesis of Hexamethyldisilane: Experimental Protocols

Two primary methods have emerged as the most common and reliable for the laboratory and industrial-scale synthesis of **hexamethyldisilane**: the Wurtz-like coupling of trimethylsilyl chloride and the Grignard reaction with chlorodisilanes.

Wurtz-like Coupling Reaction

This classical method involves the reductive coupling of two molecules of trimethylsilyl chloride using an alkali metal, typically sodium or a potassium-graphite laminate (KC₈).

Reaction Pathway:



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Fig. 1: Wurtz-like coupling for Hexamethyldisilane synthesis.

Experimental Protocol:

Materials:

- Trimethylsilyl chloride
- Sodium metal dispersion (or potassium-graphite)
- Anhydrous diethyl ether (or tetrahydrofuran)
- Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

- A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous diethyl ether under a nitrogen atmosphere.
- Sodium metal, cut into small pieces or as a dispersion, is added to the flask.
- Trimethylsilyl chloride is added dropwise to the stirred suspension of sodium in ether.
- The reaction mixture is typically stirred at room temperature or gently refluxed to initiate and sustain the reaction.
- The progress of the reaction can be monitored by the disappearance of the sodium metal and the formation of a white precipitate of sodium chloride.
- Upon completion, the reaction mixture is filtered to remove the sodium chloride.
- The filtrate is then distilled to isolate the hexamethyldisilane. The product is a colorless liquid.

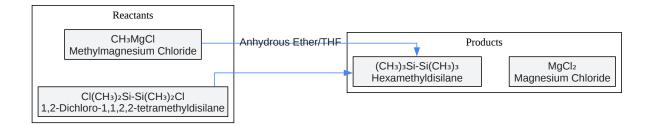
Grignard Reaction

An alternative and often higher-yielding method involves the reaction of a methyl Grignard reagent with a mixture of methylchlorodisilanes. This method is particularly useful for



converting byproducts from the direct process of methylchlorosilane production into a valuable product.

Reaction Pathway:



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Fig. 2: Grignard synthesis of Hexamethyldisilane.

Experimental Protocol:

Materials:

- · Crude mixture of methylchlorodisilanes
- Methylmagnesium chloride (Grignard reagent) in THF/ether
- Anhydrous tetrahydrofuran (THF)
- Apparatus for inert atmosphere reactions

Procedure:

 A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.



- The flask is charged with a solution of methylmagnesium chloride in an ethereal solvent under a nitrogen atmosphere.[4]
- The crude mixture of methylchlorodisilanes is dissolved in anhydrous THF and placed in the dropping funnel.
- The chlorodisilane solution is added dropwise to the stirred Grignard reagent at a controlled temperature (often cooled in an ice bath to manage the exotherm).
- After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
- The crude product is purified by fractional distillation to yield pure **hexamethyldisilane**.

Chemical Reactivity and Applications in Synthesis

Hexamethyldisilane is a versatile reagent in organic synthesis, primarily utilized as a source of the trimethylsilyl group and for the formation of silicon-carbon bonds.

Silylation Reactions

Hexamethyldisilane can act as a silylating agent for a variety of functional groups, often in the presence of a catalyst. For example, it can be used to silylate alcohols, amines, and thiols, providing a protective group that can be easily removed under specific conditions.

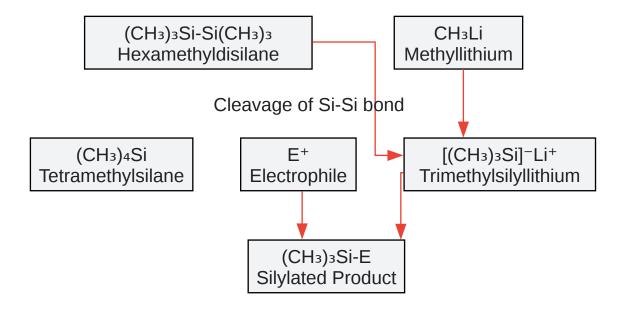
Generation of Trimethylsilyl Anion and Nucleophilic Silylation

The silicon-silicon bond in **hexamethyldisilane** can be cleaved by strong nucleophiles, such as organolithium reagents, to generate a trimethylsilyl anion. This powerful nucleophile can



then be used to introduce a trimethylsilyl group into a wide range of electrophilic substrates.

Reaction Pathway for Trimethylsilyl Anion Formation and Reaction:



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Fig. 3: Generation and reaction of the trimethylsilyl anion.

Reductive Silylation and Other Reactions

Hexamethyldisilane can also participate in reductive silylation reactions and is a precursor for the synthesis of other important organosilicon compounds. It is also used in the semiconductor industry as a precursor for the chemical vapor deposition (CVD) of silicon-containing thin films.

Conclusion

Hexamethyldisilane, since its initial synthesis in the mid-20th century, has become an indispensable tool for chemists in both academic and industrial settings. Its straightforward synthesis and diverse reactivity have cemented its role in modern organic synthesis and materials science. This guide has provided a comprehensive overview of its history, physical and chemical properties, detailed synthetic protocols, and key applications, offering a valuable resource for researchers and professionals in the field.



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